1,2-BIS(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of iodine atoms and methyl groups on the pyrazole rings, as well as an oxoethane bridge connecting the two pyrazole units.
Preparation Methods
The synthesis of 1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) typically involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with an appropriate oxoethane derivative. The reaction conditions often include the use of a base to facilitate the formation of the oxoethane bridge. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent coupling to form the final product .
Chemical Reactions Analysis
1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) include other pyrazole derivatives such as:
3(5)-Substituted Pyrazoles: These compounds have different substituents at the 3 or 5 positions, affecting their reactivity and biological activity.
Sulfur-Containing Pyrazoles: These derivatives contain sulfur atoms, which can influence their chemical properties and applications
The uniqueness of 1,1’-(1-oxoethane-1,2-diyl)bis(4-iodo-3,5-dimethyl-1H-pyrazole) lies in its specific substitution pattern and the presence of the oxoethane bridge, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-bis(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14I2N4O/c1-6-11(13)8(3)17(15-6)5-10(19)18-9(4)12(14)7(2)16-18/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBOFJIBZFPKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C(=C(C(=N2)C)I)C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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